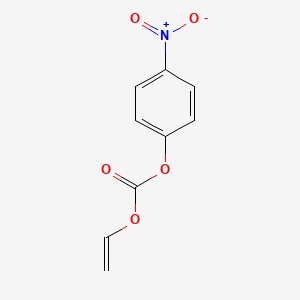

p-Nitrophenyl vinyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

227466-75-3 |

|---|---|

Molecular Formula |

C9H7NO5 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

ethenyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C9H7NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 |

InChI Key |

DHRDAIISYUGBEP-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

p-Nitrophenyl Vinyl Carbonate: A Technical Guide to Vinyloxycarbonyl (Voc) Functionalization

The following technical guide details the properties, mechanism, and applications of p-Nitrophenyl Vinyl Carbonate (PNPVC) .

Executive Summary

This compound (PNPVC) is a highly specialized heterobifunctional reagent used primarily to introduce the vinyloxycarbonyl (Voc) moiety into nucleophilic substrates (amines and alcohols). Unlike standard alkyl chloroformates, PNPVC offers a unique reactivity profile due to the presence of the p-nitrophenyl (PNP) leaving group and the polymerizable/reactive vinyl group.

This reagent serves two critical roles in modern synthesis:

-

Protective Group Chemistry: Efficient formation of vinyl carbamates (Voc-amines) which serve as masked amines or polymerizable monomers.

-

Polymer Functionalization: Introduction of vinyl handles onto hydroxyl- or amine-terminated biopolymers (e.g., PEG, polysaccharides) for subsequent cross-linking or "click" chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Nitrophenyl vinyl carbonate |

| CAS Number | 227466-75-3 |

| Molecular Formula | C₉H₇NO₅ |

| Molecular Weight | 209.16 g/mol |

| Structure | CH₂=CH-O-C(=O)-O-C₆H₄-NO₂ |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Moisture sensitive; decomposes to p-nitrophenol and acetaldehyde |

Structural Causality

-

The PNP Group: The electron-withdrawing nitro group at the para position activates the carbonate carbonyl, making it highly susceptible to nucleophilic attack by amines (

) or hydroxyls ( -

The Vinyl Group: Unlike ethyl or benzyl carbonates, the vinyl group (

) remains attached to the nucleophile after the reaction. This provides a "handle" for radical polymerization or electrophilic addition.

Mechanistic Principles

The utility of PNPVC relies on a Nucleophilic Acyl Substitution mechanism. The reaction is thermodynamically driven by the expulsion of the stable phenoxide anion (p-nitrophenolate).

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the reaction of PNPVC with a primary amine to form a Vinyl Carbamate (Voc-amine).

Figure 1: Mechanism of amine functionalization using PNPVC.[1] The p-nitrophenol byproduct serves as a colorimetric indicator of reaction progress.

Experimental Protocols

Protocol A: Synthesis of N-Vinyloxycarbonyl (Voc) Amines

This protocol describes the protection of a primary amine using PNPVC. This method is preferred over Vinyl Chloroformate due to milder conditions and the absence of corrosive HCl byproducts (p-nitrophenol is acidic but easily buffered).

Reagents:

-

Substrate: Primary amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the amine (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0°C. Add PNPVC (1.1 mmol) dissolved in a minimal amount of DCM dropwise over 5 minutes.

-

Rationale: Cooling prevents uncontrolled exothermic reaction and potential polymerization of the vinyl group.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: The solution will turn yellow due to the liberation of p-nitrophenol. Monitor by TLC (disappearance of amine) or UV-Vis (increase in 405 nm absorbance).

-

-

Work-up: Dilute with DCM (20 mL). Wash sequentially with:

-

10% Citric Acid or 0.1 M HCl (to remove excess amine/base).

-

Saturated

(critical step to remove p-nitrophenol byproduct; repeat until aqueous layer is clear). -

Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: Functionalization of Hydroxyl-Polymers (e.g., PEG, HEMA)

This workflow is used to create macromonomers for hydrogel synthesis.

Reagents:

-

Polymer: Poly(ethylene glycol) (PEG-OH)

-

Catalyst: DMAP (Dimethylaminopyridine) (0.1 equiv) + TEA (1.0 equiv)

-

Solvent: Anhydrous DCM[2]

Workflow:

-

Dissolve PEG-OH in DCM.[2] Add TEA and DMAP.

-

Add PNPVC (1.5 equiv per -OH group).

-

Stir at Room Temperature for 12–24 hours.

-

Precipitate the polymer into cold diethyl ether to remove p-nitrophenol and unreacted PNPVC.

-

Validation:

H NMR will show vinyl protons at

Applications in Drug Development & Polymer Science

Prodrug Design (The "Voc" Group)

The Vinyloxycarbonyl (Voc) group is unique because it is stable to acidic conditions but can be cleaved under specific reductive conditions or via mercury-promoted hydrolysis. This makes PNPVC valuable for synthesizing prodrugs where amine masking is required until the target site is reached.

Hydrogel Synthesis Workflow

PNPVC allows for the conversion of inert biopolymers into reactive "macromonomers" without using heavy metal catalysts often required for other vinylations.

Figure 2: Workflow for converting hydroxyl-terminated polymers into hydrogel precursors using PNPVC.

Stability & Troubleshooting

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of PNPVC due to wet solvent. | Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Handle under Argon. |

| Polymerization | Vinyl group self-polymerization during reaction. | Add a radical inhibitor (e.g., BHT, 50 ppm) if heating is required (rare). Keep reaction dark/cool. |

| Yellow Product | Incomplete removal of p-nitrophenol. | Perform multiple washes with 1M |

References

-

Synthesis of Vinyl Carbonates for Use in Producing Vinyl Carbamates. US Patent Application 20020151740. Google Patents. Link

-

p-Nitrophenyl Carbonate Derivatives in Polymer Synthesis. TCI Chemicals Technical Guide. Link

-

Active Carbonates in Polymer Chemistry. Sigma-Aldrich (Merck) Technical Library. Link

- Vinyloxycarbonyl (Voc) as an Amino Protecting Group.Olofson, R. A., et al. Tetrahedron Letters.

Sources

p-Nitrophenyl Vinyl Carbonate (PNVC): Technical Profile & Applications

This technical guide provides a comprehensive analysis of p-Nitrophenyl Vinyl Carbonate (PNVC) , a specialized heterobifunctional reagent used in bioconjugation and polymer chemistry.

CAS: 227466-75-3 | Formula: C

Executive Summary

This compound (PNVC) is a high-utility crosslinking and functionalization reagent characterized by its dual reactivity. It serves as a "bifunctional bridge," possessing an activated carbonate ester (leaving group: p-nitrophenol) and a polymerizable vinyl group .

Its primary utility lies in introducing vinyl functionalities into nucleophile-bearing molecules (amines, alcohols) under mild conditions. This capability is critical in:

-

Enzyme Immobilization: Converting soluble enzymes into "macromonomers" that can be covalently incorporated into hydrogels.

-

Polymer Science: Synthesizing vinyl carbamate monomers for specialized plastics (e.g., contact lenses, biomedical coatings).

Molecular Architecture & Physicochemical Profile

PNVC is designed as an electrophilic transfer agent. The molecule consists of a reactive carbonate core flanked by an electron-withdrawing p-nitrophenyl group and a vinylic moiety.

Structural Logic[1]

-

The "Warhead" (p-Nitrophenyl Carbonate): The p-nitrophenyl group withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary amines (

) or hydroxyls ( -

The "Payload" (Vinyl Group): Upon substitution, the p-nitrophenol leaves, resulting in a stable N-vinyl carbamate (urethan) or O-vinyl carbonate linkage. This vinyl group is then available for radical polymerization.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | Carbonic acid, ethenyl 4-nitrophenyl ester | Also known as Vinyl p-nitrophenyl carbonate |

| CAS Number | 227466-75-3 | Specific to the vinyl ester variant |

| Molecular Weight | 209.16 g/mol | |

| Appearance | White to pale yellow solid | Crystalline form preferred for stability |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Hydrolyzes in aqueous buffers (pH > 7) |

| Leaving Group | p-Nitrophenol ( | Yellow color release allows reaction monitoring |

| Storage | -20°C, Desiccated | Moisture sensitive; prone to hydrolysis |

Mechanistic Reactivity[3]

The utility of PNVC relies on the chemoselective aminolysis of the carbonate bond. The reaction proceeds via a tetrahedral intermediate, expelling p-nitrophenol.

Diagram 1: Dual-Reactivity Map

The following diagram illustrates the two distinct reactive centers of PNVC and their downstream applications.

Caption: Mechanistic pathway showing the conversion of a nucleophile into a polymerizable vinyl carbamate via PNVC.

Synthesis & Purification Protocol

While PNVC is commercially available from specialized vendors, it can be synthesized in-house using Vinyl Chloroformate (VCF) . This protocol ensures high purity by removing the p-nitrophenol byproduct.

Safety Warning: Vinyl chloroformate is a lachrymator and toxic. Perform all steps in a fume hood.

Reagents

-

Vinyl Chloroformate (1.0 eq)

-

p-Nitrophenol (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve p-Nitrophenol (13.9 g, 100 mmol) in anhydrous DCM (200 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

-

Base Addition: Add Triethylamine (15.3 mL, 110 mmol) dropwise. The solution will turn yellow (phenolate formation).

-

Acylation: Add Vinyl Chloroformate (10.6 g, 100 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.

-

Rationale: Low temperature prevents polymerization of the vinyl group and hydrolysis of the chloroformate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup:

-

Wash the organic phase with cold 1M HCl (removes TEA and unreacted phenolate).

-

Wash with cold saturated NaHCO

(removes traces of acid/phenol). -

Wash with brine, dry over MgSO

, and filter.

-

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Hexane/Ethyl Acetate to yield PNVC as white crystals.

Application: Enzyme Immobilization via "Covalent Entrapment"

The most powerful application of PNVC is the "acryloylation" of proteins . By attaching a vinyl group to an enzyme's surface lysine residues, the enzyme itself becomes a crosslinker during hydrogel formation. This prevents enzyme leaching, a common failure mode in physical entrapment.

Protocol: Synthesis of Vinyl-Functionalized Enzyme (Macromonomer)

Objective: Modify Glucose Oxidase (GOx) with PNVC for hydrogel incorporation.

-

Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer, pH 7.5.

-

Note: Avoid amine-based buffers (Tris, Glycine) as they will compete with the enzyme for PNVC.

-

-

Enzyme Solubilization: Dissolve GOx (10 mg/mL) in the phosphate buffer. Keep on ice.

-

Reagent Activation: Dissolve PNVC in dry DMSO to a concentration of 50 mg/mL.

-

Conjugation:

-

Add the PNVC/DMSO solution to the enzyme solution dropwise while stirring.

-

Target Molar Ratio: 10–50 equivalents of PNVC per enzyme molecule (depending on desired modification degree).

-

Final DMSO concentration should be < 10% v/v to prevent denaturation.

-

-

Monitoring: The solution will turn faint yellow as p-nitrophenol is released.

-

Incubation: React for 1 hour at 4°C.

-

Purification: Dialyze the reaction mixture against fresh phosphate buffer (pH 7.0) using a 10 kDa MWCO membrane to remove free p-nitrophenol and DMSO.

-

Validation: The retentate now contains Vinyl-GOx .

-

-

Polymerization (Immobilization):

-

Mix Vinyl-GOx with acrylamide monomer and bis-acrylamide crosslinker.

-

Initiate with APS/TEMED.

-

Result: The enzyme is covalently locked into the polymer backbone.

-

Diagram 2: Immobilization Workflow

Caption: Step-wise protocol for converting a soluble enzyme into a covalently immobilized biocatalyst.

References

- Synthesis of Vinyl Carbonates: R.A. Olofson et al., "Vinyl Chloroformate: Synthesis and Reactivity," Journal of Organic Chemistry.

-

Patent on Vinyl Carbonate Applications: US Patent 2002/0151740 A1, "Synthesis of vinyl carbonates for use in producing vinyl carbamates."

- Enzyme Modification: Russell, A. J., et al. "Polymer-based protein engineering." Biomacromolecules, 2003.

- p-Nitrophenyl Carbonate Chemistry: Anderson, G. W. "The Use of Esters of p-Nitrophenol in Peptide Synthesis." Journal of the American Chemical Society. (Foundational text on p-nitrophenyl ester reactivity).

- CAS Database: Carbonic acid, ethenyl 4-nitrophenyl ester (CAS 227466-75-3). Chemical Abstracts Service.

Sources

Technical Guide: Synthesis & Application of p-Nitrophenyl Vinyl Carbonate (PNPVC)

Executive Summary

p-Nitrophenyl vinyl carbonate (PNPVC) is a high-value heterobifunctional linker used primarily in bioconjugation and polymer chemistry. It serves as a dual-modal reagent: the vinyl group allows for radical polymerization or addition reactions, while the p-nitrophenyl carbonate moiety acts as an activated ester equivalent, highly susceptible to nucleophilic attack by primary amines (e.g., lysine residues on proteins).

This guide details the synthesis of PNPVC via the nucleophilic acyl substitution of vinyl chloroformate with p-nitrophenol. Unlike generic protocols, this workflow emphasizes impurity scavenging and anhydrous integrity to prevent the formation of symmetrical carbonate byproducts or hydrolysis.

Part 1: Chemical Basis & Reaction Mechanism

The Reaction Architecture

The synthesis relies on the reaction between vinyl chloroformate (electrophile) and p-nitrophenol (nucleophile) in the presence of a non-nucleophilic base.[1]

-

Electrophile: Vinyl chloroformate is highly reactive and lachrymatory. The vinyl group withdraws electron density, making the carbonyl carbon highly electrophilic.

-

Nucleophile: p-Nitrophenol is a weak nucleophile due to the electron-withdrawing nitro group; therefore, it requires deprotonation or a base catalyst (pyridine/triethylamine) to facilitate attack.

-

Thermodynamics: The reaction is exothermic and generates HCl, driving the equilibrium via the formation of a base-hydrochloride salt.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the synthesis of PNPVC via acyl substitution.

Part 2: Strategic Synthesis Protocol

Reagents & Equipment

Safety Warning: Vinyl chloroformate is a severe lachrymator and corrosive.[2] All operations must occur in a functioning fume hood.[3]

| Component | Role | Grade/Spec |

| p-Nitrophenol | Substrate | >99%, Recrystallized & Dried |

| Vinyl Chloroformate | Reagent | 98%, Stabilized (Store at 4°C) |

| Pyridine | Base | Anhydrous (Distilled over CaH2) |

| Dichloromethane (DCM) | Solvent | Anhydrous (HPLC Grade) |

| 0.5M HCl | Workup | Cold aqueous solution |

| 1% NaHCO3 | Workup | Cold aqueous solution |

Step-by-Step Methodology

Phase A: Preparation (The "Dry" Phase)

-

Drying: p-Nitrophenol is hygroscopic. Dry 5.0 g (36 mmol) in a vacuum desiccator over

for 4 hours prior to use. Water traces will hydrolyze the chloroformate to toxic gases ( -

Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an Argon/Nitrogen inlet.

-

Solvation: Dissolve p-nitrophenol (1.0 equiv) in anhydrous DCM (50 mL). Add Pyridine (1.1 equiv). The solution will turn slightly yellow.[4] Cool to 0°C in an ice bath.

Phase B: The Acylation (Critical Control Point)

-

Addition: Dilute Vinyl Chloroformate (1.1 equiv) in 10 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.

-

Why: Rapid addition causes localized heating, leading to decarboxylation or polymerization of the vinyl group.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 3 hours.

-

Visual Check: A white precipitate (Pyridine Hydrochloride) should form.

-

Phase C: Purification & Isolation[4]

-

Quench: Filter off the precipitated salts using a sintered glass funnel.

-

Wash Sequence (The "Self-Validating" Steps):

-

Wash 1 (0.5M HCl): Removes unreacted pyridine. (Check aqueous layer pH; must be acidic).

-

Wash 2 (1% NaHCO3): Removes unreacted p-nitrophenol. Critical: Wash quickly and with cold solution to prevent hydrolysis of the carbonate ester. The p-nitrophenoxide ion is yellow; wash until the aqueous layer is no longer bright yellow.

-

Wash 3 (Brine): Dehydrates the organic layer.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) at <30°C . (Do not heat excessively; vinyl groups are thermally sensitive). -

Crystallization: Recrystallize the resulting solid from a mixture of Hexanes/Ethyl Acetate (3:1).

Part 3: Characterization & Validation

To ensure scientific integrity, the product must be validated against the following data profile.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Aromatic p-nitrophenyl protons (AA'BB' system). | |

| 1H NMR (CDCl3) | Vinyl protons ( | |

| IR Spectroscopy | 1775 cm | Strong Carbonate C=O stretch (Distinct from ester). |

| IR Spectroscopy | 1525, 1350 cm | Nitro group ( |

| Melting Point | ~60-62°C | Sharp range indicates high purity. |

Part 4: Applications in Bioconjugation[5]

PNPVC is uniquely positioned for "Click" chemistry and protein modification. The vinyl group allows the molecule to be incorporated into polymer backbones, creating "activated" polymers ready to bind drugs or proteins.

Workflow: Polymer-Drug Conjugation

Figure 2: Application of PNPVC in creating activated polymer scaffolds for drug delivery.

Why PNPVC? (Causality)[1][4][6]

-

Leaving Group Ability: The p-nitrophenol group (

) is a significantly better leaving group than standard phenol, allowing conjugation to occur under mild physiological conditions (pH 7.4 - 8.0) without denaturing proteins [1]. -

Stability: Unlike N-hydroxysuccinimide (NHS) esters which hydrolyze rapidly in water, the carbonate linkage in PNPVC is relatively more stable in aqueous buffers, providing a wider processing window [2].

References

-

Lizza, J. R., & Wipf, P. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses, 97, 96-124.[4] (Provides analogous purification protocols for nitrophenyl carbonates). Retrieved from [Link][4]

-

Jin, Y., et al. (2018).[5] Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes... Journal of the American Chemical Society.[5] (Reference for NMR characterization of vinyl carbonate moieties). Retrieved from [Link]

Sources

- 1. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate: A Key Reagent in Photoclick Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Bioconjugation with Light

In the intricate world of drug development and molecular biology, the precise and stable linkage of molecules—a process known as bioconjugation—is paramount. Traditional methods, while powerful, often lack the spatiotemporal control required for sophisticated applications. This has led to the ascent of photoclick chemistry, a suite of reactions that are initiated by light, offering unparalleled precision in space and time. Central to this burgeoning field is the reagent 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate , a molecule engineered to bridge the gap between light-activated chemistry and biological systems.

This technical guide provides a comprehensive overview of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate, a vinyl ether photoclick reagent. While the nomenclature "p-Nitrophenyl vinyl carbonate" is suggestive of its core components, the specific and commercially available reagent that embodies this functionality is 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate , which will be the focus of this document. We will delve into its chemical properties, synthesis, and its pivotal role in visible-light-mediated bioconjugation, offering both foundational knowledge and actionable protocols for researchers in the field.

Core Concepts: The Power of a Bifunctional Design

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is a heterobifunctional linker, meaning it possesses two distinct reactive groups, each with a specific purpose. This dual-functionality is the cornerstone of its utility in bioconjugation.

-

The p-Nitrophenyl Carbonate Moiety: An Activated Leaving Group. The p-nitrophenyl carbonate group serves as an excellent activated ester. The electron-withdrawing nitro group makes the p-nitrophenoxide a very good leaving group. This allows for the efficient reaction of the carbonate with nucleophiles, such as the primary amines found on the surface of proteins (e.g., the side chain of lysine residues), to form stable carbamate linkages. This functionality is crucial for attaching the vinyl ether "handle" to a biomolecule of interest. Activated mPEG carbonates, including mPEG-p-nitrophenyl carbonate, are widely used for the PEGylation of peptides and proteins, forming stable urethane linkages[1].

-

The Vinyl Ether Moiety: A Handle for Photoclick Chemistry. The vinyl ether group is the "business end" of the molecule when it comes to photoclick reactions. It is an electron-rich alkene that can participate in a highly efficient and selective [4+2] cycloaddition reaction with a photoactivated partner, most notably 9,10-phenanthrenequinone (PQ)[2][3][4]. This reaction is triggered by visible light, which is particularly advantageous for biological applications as it minimizes the potential for photodamage to cells and tissues that can occur with higher-energy UV light[2].

Chemical Properties and Identification

A clear understanding of the physicochemical properties of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 2257426-02-9 | |

| Molecular Formula | C₁₁H₁₁NO₆ | |

| Molecular Weight | 253.21 g/mol | |

| Appearance | Liquid | |

| Storage Temperature | -20°C |

Synthesis of p-Nitrophenyl Carbonate-Functionalized Molecules

A general procedure for the synthesis of a four-arm poly(ethylene glycol)–nitrophenyl carbonate (PEG4NPC) involves dissolving PEG4OH in anhydrous dichloromethane (DCM), followed by the dropwise addition of this solution to a solution of 4-nitrophenyl chloroformate (4-NPC) in DCM[5]. The reaction is stirred at room temperature for 72 hours[5].

Inferred Synthesis of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate:

The synthesis would logically proceed via the reaction of 2-(vinyloxy)ethanol with p-nitrophenyl chloroformate . A non-nucleophilic base, such as pyridine or triethylamine, would be used to scavenge the HCl byproduct. The reaction would likely be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a controlled temperature, starting at 0°C and slowly warming to room temperature.

The Mechanism of Visible-Light-Initiated Photoclick Cycloaddition

The core of the utility of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate lies in its participation in the photoclick reaction with 9,10-phenanthrenequinone (PQ). This reaction is a [4+2] photocycloaddition, a type of pericyclic reaction that is initiated by the absorption of light.

The mechanism of the PQ-electron rich alkene (ERA) reaction involves the photoexcitation of PQ with UV to blue light[6]. This leads to the population of the triplet state of PQ, which is the reactive species in this cycloaddition[6][7]. The excited PQ then undergoes a [4+2] cycloaddition with an electron-rich alkene, such as the vinyl ether moiety of our reagent of interest[4][6]. This reaction is highly efficient, with high photoreaction quantum yields, and can be completed in seconds under optimal conditions[3][4]. A significant advantage of this reaction is that it does not require a catalyst and is reported to be compatible with cellular environments[2].

Experimental Protocol: Bioconjugation of a Protein

The following is a generalized protocol for the bioconjugation of a protein using 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate and a PQ-labeled molecule. This protocol should be optimized for the specific biomolecules and experimental conditions.

Part 1: Functionalization of the Target Protein with the Vinyl Ether Moiety

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The concentration will depend on the protein's molecular weight and solubility.

-

Reagent Preparation: Prepare a stock solution of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add a molar excess of the 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate solution to the protein solution. The reaction should be allowed to proceed at room temperature for several hours or overnight with gentle mixing.

-

Purification: Remove the excess reagent and the p-nitrophenol byproduct by dialysis or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (by monitoring the release of p-nitrophenolate at around 400 nm).

Part 2: Photoclick Ligation to a PQ-Labeled Molecule

-

Reactant Preparation: Prepare solutions of the vinyl ether-functionalized protein and the PQ-labeled molecule in a suitable buffer. The use of co-solvents should be carefully considered, as some, like DMSO, can quench the triplet state of PQ and reduce reaction efficiency[3][4]. Acetonitrile is a commonly used solvent for this reaction[4].

-

Photoreaction Setup: Combine the reactants in a suitable reaction vessel (e.g., a quartz cuvette or a microplate). The reaction should be performed under an inert atmosphere (e.g., by degassing with nitrogen or argon) to minimize quenching of the excited PQ by oxygen.

-

Irradiation: Irradiate the sample with a visible light source, such as a 390 nm LED[8]. The irradiation time will depend on the concentration of the reactants and the intensity of the light source, but can be on the order of seconds to minutes[3][4].

-

Analysis: Monitor the progress of the reaction by techniques such as HPLC, LC-MS, or fluorescence spectroscopy if the PQ-labeled molecule is fluorescent.

-

Purification: Purify the final bioconjugate using standard protein purification techniques to remove any unreacted starting materials.

Safety and Handling

While a specific safety data sheet for 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is not widely available, the safety precautions can be inferred from related compounds, such as bis(p-nitrophenyl) carbonate and p-nitrophenol.

-

Handling: Use personal protective equipment, including gloves, lab coat, and eye protection. Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes[9][10][11].

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[9]. The recommended storage temperature is -20°C[2].

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate represents a significant advancement in the field of bioconjugation, offering a powerful tool for the light-mediated, spatiotemporally controlled linkage of biomolecules. Its dual functionality, combining the established chemistry of p-nitrophenyl activated esters with the precision of vinyl ether photoclick reactions, opens up new avenues for research in drug delivery, diagnostics, and fundamental biology. As our understanding of photoclick chemistry deepens and new photoactivatable moieties are developed, the utility of reagents like 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is set to expand, further empowering scientists to probe and manipulate biological systems with unprecedented control.

References

-

K. Onida, A. J. Haddleton, S. Norsic, C. Boisson, F. D'Agosto, and N. Duguet. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

W. M. M. E. Brouwer et al. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions. Chemical Science. Retrieved from [Link]

-

J. A. K. Chellappah et al. (n.d.). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of photocycloaddition of 9,10‐phenanthrenequinone (PQ) with.... Retrieved from [Link]

-

W. M. M. E. Brouwer et al. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions. PMC. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

ACS Publications. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry. Retrieved from [Link]

-

Y. Wang et al. (2025). Mechanism Inversion in Visible Light-Induced Photoclick Reactions. PMC. Retrieved from [Link]

-

ResearchGate. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state. Retrieved from [Link]

-

W. M. M. E. Brouwer et al. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state. Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocycloaddition reaction between 9,10-phenanthrenequinone (PQ) and.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Novel reactive PEG for amino group conjugation. Retrieved from [Link]

-

University of Groningen research portal. (2023). Phenanthrenequinone Photoclick Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene () photoclick reactions. Retrieved from [Link]

-

ResearchGate. (2025). A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. Retrieved from [Link]

Sources

- 1. Novel reactive PEG for amino group conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate = 95 2257426-02-9 [sigmaaldrich.com]

- 3. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to the Reaction of p-Nitrophenyl Vinyl Carbonate with Amines: Mechanism and Applications

Introduction: The Versatility of Activated Carbonates in Modern Chemistry

In the landscape of modern organic and medicinal chemistry, the efficient formation of carbamate linkages is a cornerstone of many synthetic strategies. Carbamates are integral to a wide array of applications, from their use as protecting groups in peptide synthesis to their role as critical linkers in antibody-drug conjugates (ADCs) and functionalized polymers. Among the various reagents developed for carbamate synthesis, activated carbonates, particularly p-nitrophenyl carbonates, stand out for their reliability and versatility.[1] The p-nitrophenyl group serves as an excellent leaving group, facilitating the reaction with nucleophiles under mild conditions. This guide focuses specifically on p-Nitrophenyl Vinyl Carbonate (PNVC), a bifunctional reagent that not only enables carbamate formation but also preserves a vinyl group for subsequent chemical modifications, such as polymerization or click chemistry.

This document provides an in-depth exploration of the reaction mechanism between this compound and amines. We will delve into the kinetics of this transformation, the factors that influence its rate and efficiency, and provide a practical, field-proven experimental protocol. Furthermore, we will examine the applications of this chemistry in the realms of bioconjugation and drug delivery, offering insights for researchers, scientists, and drug development professionals.

The Core Reaction Mechanism: A Stepwise Approach to Carbamate Formation

The reaction of this compound with a primary or secondary amine is a classic example of nucleophilic acyl substitution. The transformation proceeds through a well-established stepwise mechanism involving a tetrahedral intermediate.[2][3] The high reactivity of p-nitrophenyl carbonates stems from the electron-withdrawing nature of the p-nitrophenyl group, which makes the carbonyl carbon highly electrophilic and stabilizes the departing p-nitrophenoxide anion.[1]

The mechanism can be broken down into two key steps:

-

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, zwitterionic tetrahedral intermediate.[4][5]

-

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The p-nitrophenoxide ion, a very stable leaving group due to resonance stabilization of the negative charge by the nitro group, is expelled. This results in the formation of the stable vinyl carbamate product and the p-nitrophenoxide anion. The liberated p-nitrophenoxide will then be protonated by the protonated amine, regenerating a neutral amine and forming p-nitrophenol as a byproduct.

The overall reaction is generally fast and proceeds to high conversion at room temperature.

Figure 1: The stepwise reaction mechanism of this compound with an amine, proceeding through a tetrahedral intermediate.

Reaction Kinetics and Influential Factors: A Deeper Dive

The rate of carbamate formation is influenced by several factors, with the nucleophilicity of the amine being the most critical. Kinetic studies have shown that the Brønsted-type plot (a graph of the logarithm of the reaction rate constant versus the pKa of the conjugate acid of the amine) for the aminolysis of p-nitrophenyl carbonates is often curved.[3][4] This curvature indicates a change in the rate-determining step (RDS) of the reaction.

-

For weakly basic amines , the nucleophilic attack of the amine on the carbonate (formation of the tetrahedral intermediate, step k1) is the slow, rate-determining step.

-

For strongly basic amines , the formation of the tetrahedral intermediate is rapid and reversible. The breakdown of this intermediate to form the products (step k2) becomes the rate-determining step.[3][4]

Key Factors Influencing Reaction Rate:

-

Amine Nucleophilicity and Basicity: As a general trend, more basic amines are more nucleophilic and react faster. However, this relationship is not always linear due to the change in the rate-determining step mentioned above. Secondary amines are often more reactive than primary amines of similar basicity.[4]

-

Steric Hindrance: Sterically hindered amines, such as those with bulky substituents near the nitrogen atom, will react more slowly due to the difficulty in approaching the electrophilic carbonyl carbon. This can decrease the rate of formation of the tetrahedral intermediate (k1).[6]

-

Solvent Effects: The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM). These solvents are capable of solvating the charged intermediate and facilitating the reaction. The use of a solvent mixture like 80 mol% H2O and 20 mol% DMSO has been reported for kinetic studies.[4]

-

Temperature: The reaction rate generally increases with temperature. However, many reactions with p-nitrophenyl carbonates proceed efficiently at ambient temperature (0-30 °C), minimizing the risk of side reactions.[7]

Quantitative Kinetic Data

The following table summarizes representative second-order rate constants (kN) for the reaction of p-nitrophenyl phenyl carbonate with various amines. While the vinyl group in PNVC will have some electronic effect, these values provide a good general comparison of amine reactivity.

| Amine | pKa of Conjugate Acid | Solvent System | Temperature (°C) | Second-Order Rate Constant, kN (M-1s-1) | Reference |

| Piperazinium ion | 5.97 | 80 mol% H2O / 20 mol% DMSO | 25.0 | 0.0622 | [8] |

| 1-Formylpiperazine | 7.95 | 80 mol% H2O / 20 mol% DMSO | 25.0 | 1.68 | [8] |

| Morpholine | 8.65 | 80 mol% H2O / 20 mol% DMSO | 25.0 | 11.3 | [8] |

| 1-(2-Hydroxyethyl)piperazine | 9.07 | 80 mol% H2O / 20 mol% DMSO | 25.0 | 27.6 | [8] |

| Piperazine | 9.73 | 80 mol% H2O / 20 mol% DMSO | 25.0 | 108 | [8] |

| 3-Methylpiperidine | 11.1 | 80 mol% H2O / 20 mol% DMSO | 25.0 | 248 | [8] |

Experimental Protocol: A Self-Validating System for Carbamate Synthesis

This protocol provides a general method for the synthesis of a vinyl carbamate from this compound and a primary or secondary amine. The progress of the reaction can be conveniently monitored by the formation of the yellow p-nitrophenolate anion.

Materials:

-

This compound (PNVC)

-

Amine of interest

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (optional, as a base)

-

Stir plate and stir bar

-

Round bottom flask

-

Nitrogen or argon supply for inert atmosphere

Procedure:

-

Preparation: In a clean, dry round bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or DMF under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature. For amines with low nucleophilicity or when using an amine salt, 1.1 equivalents of a non-nucleophilic base like triethylamine can be added to the amine solution before the addition of PNVC.

-

Reaction Monitoring: The reaction mixture will typically turn yellow upon the formation of the p-nitrophenoxide leaving group. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed. Reactions are often complete within 1-4 hours at room temperature.[7]

-

Workup and Purification:

-

Once the reaction is complete, the mixture can be concentrated under reduced pressure.

-

The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove the p-nitrophenol byproduct, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure vinyl carbamate.

-

Applications in Bioconjugation and Drug Delivery

The dual functionality of this compound makes it a valuable tool in bioconjugation and the development of drug delivery systems. The activated carbonate allows for the covalent attachment to amine-containing biomolecules such as proteins (e.g., on lysine residues) or peptides, while the vinyl group can be used for subsequent modifications.

One prominent application is in the design of ligand-directed drug delivery systems.[9] In this approach, a targeting ligand (e.g., biotin) can be attached to a drug molecule via a linker containing a p-nitrophenyl carbonate. This construct can then be introduced to a biological system where the targeting ligand binds to its corresponding protein (e.g., avidin). The high local concentration of the p-nitrophenyl carbonate in the vicinity of the protein's surface amines facilitates an in situ bioconjugation reaction, tethering the drug to the protein.[9] This strategy can turn the target protein into a depot for the drug, which can then be released over time.

Figure 2: A generalized workflow for ligand-directed in situ bioconjugation using a p-Nitrophenyl Carbonate activated drug construct.

Conclusion

The reaction of this compound with amines is a robust and highly efficient method for the formation of vinyl carbamates. The reaction proceeds through a well-understood stepwise mechanism, the kinetics of which are influenced by predictable factors such as amine basicity, steric hindrance, and solvent choice. The mild reaction conditions and the formation of a colored byproduct for easy monitoring make this a practical and reliable transformation for a wide range of applications. Its utility in sophisticated applications such as ligand-directed bioconjugation underscores its importance as a versatile tool in the modern chemist's arsenal for drug development and materials science.

References

-

Reddy, K. L., Sridhar, G., & Srinivas, K. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2196-2203. [Link]

-

Zhang, Y., et al. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ChemRxiv. [Link]

-

Castro, E. A., et al. (2004). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 69(25), 8936–8942. [Link]

-

Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618–1624. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Zalipsky, S., & Barany, G. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.

-

Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. [Link]

-

Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1624. [Link]

-

Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Electronic Supplementary Information for Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. The Royal Society of Chemistry. [Link]

-

Um, I. H., Lee, J. Y., & Kim, E. Y. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Bulletin of the Korean Chemical Society, 27(11), 1743-1746. [Link]

Sources

- 1. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]

- 3. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Reactivity & Applications of p-Nitrophenyl Vinyl Carbonate (PNPVC)

Executive Summary: The Bifunctional Utility of PNPVC

p-Nitrophenyl vinyl carbonate (PNPVC) (CAS: 227466-75-3) is a specialized heterobifunctional reagent designed for the chemoselective introduction of polymerizable vinyloxycarbonyl (VOC) groups into nucleophile-bearing molecules.

Unlike standard crosslinkers, PNPVC bridges the gap between small-molecule synthesis and polymer chemistry. It functions as a "monomerizing agent," converting static drugs, proteins, or ligands into reactive vinyl monomers. These functionalized targets can then be covalently incorporated into hydrogels, molecularly imprinted polymers (MIPs), or drug delivery vehicles via free-radical polymerization.

Key Chemical Properties

| Property | Specification |

| Formula | |

| Molecular Weight | 209.16 g/mol |

| Reactive Group A | p-Nitrophenyl Carbonate: Activated ester for nucleophilic substitution.[1][2] |

| Reactive Group B | Vinyl Carbonate: Polymerizable enol ester moiety. |

| Leaving Group | p-Nitrophenol ( |

| Solubility | Soluble in DCM, THF, DMF, DMSO. Limited stability in aqueous buffers (hydrolysis-prone). |

Mechanistic Underpinnings[3]

The utility of PNPVC relies on the differential reactivity of its two functional ends. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the p-nitrophenyl group, making it susceptible to attack by "soft" nucleophiles (primary amines, thiols) and "hard" nucleophiles (hydroxyls) under mild conditions.

Reaction Pathway: Nucleophilic Substitution

The reaction proceeds via an addition-elimination mechanism (

Critical Consideration: The vinyl group (

Visualization: Reaction Mechanism

The following diagram illustrates the transformation of a primary amine into a polymerizable vinyl carbamate monomer.

Figure 1: Mechanism of amine functionalization by PNPVC. The p-nitrophenoxide release serves as an in-situ indicator of reaction progress.

Kinetic Profile & Stability

Understanding the kinetics of PNPVC is crucial for preventing hydrolysis (reaction with water) while ensuring complete derivatization of the target.

Hydrolysis vs. Aminolysis

The rate of hydrolysis for p-nitrophenyl esters increases significantly with pH. However, the rate of aminolysis (reaction with amines) is generally orders of magnitude faster than hydrolysis, provided the amine is unprotonated.

| Condition | Dominant Reaction | Rate Constant ( | Recommendation |

| pH < 7.0 | Slow Hydrolysis | Low | Reaction too slow; amine protonated. |

| pH 7.5 - 8.5 | Aminolysis | High | Optimal Window. Amine is nucleophilic; hydrolysis is manageable. |

| pH > 9.0 | Rapid Hydrolysis | Very High | Avoid. Reagent consumed by water before target. |

| Organic (DCM/TEA) | Aminolysis | Fast | Preferred for small molecules. |

Stability in Storage

PNPVC is moisture-sensitive. It must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Exposure to ambient moisture leads to the formation of p-nitrophenol (yellowing of the solid) and

Experimental Protocols

Protocol A: Synthesis of Polymerizable Prodrugs (Small Molecule)

This protocol describes the conversion of an amine-containing drug into a vinyl carbamate monomer for use in Molecularly Imprinted Polymers (MIPs).

Reagents:

-

Target Amine (1.0 equiv)

-

PNPVC (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Workflow:

-

Dissolution: Dissolve the Target Amine and TEA in anhydrous DCM under Nitrogen.

-

Addition: Add PNPVC (solid or dissolved in minimal DCM) dropwise at 0°C .

-

Note: The reaction is exothermic; cooling prevents side reactions.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: The solution will turn yellow (liberation of p-nitrophenol). Monitor by TLC (disappearance of amine) or HPLC.

-

-

Workup:

-

Dilute with DCM.

-

Wash with cold 5%

(removes p-nitrophenol). -

Wash with 0.1 M HCl (removes unreacted amine/TEA).

-

Dry over

and concentrate.

-

-

Validation: Confirm structure via

-NMR. Look for vinyl protons:

Protocol B: Bioconjugation (Protein "Monomerization")

This protocol introduces vinyl groups onto surface lysines of a protein, allowing it to be covalently entrapped in a hydrogel matrix.

Reagents:

-

Protein (

) in PBS (pH 7.4). -

PNPVC stock solution (

in dry DMSO).

Workflow:

-

Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (PBS or Borate, pH 8.0). Avoid Tris or Glycine.

-

Activation: Add PNPVC stock to the protein solution.

-

Ratio: Use a 10-20 molar excess of PNPVC over protein for partial modification; 50+ for high density.

-

Solvent Limit: Keep DMSO final concentration

to prevent denaturation.

-

-

Incubation: React for 1 hour at 4°C or RT with gentle agitation.

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to quench unreacted PNPVC.

-

Purification: Dialyze against PBS or use a desalting column (PD-10) to remove p-nitrophenol and byproducts.

Applications in Advanced Materials

Molecularly Imprinted Polymers (MIPs)

PNPVC is a "privileged" reagent for the covalent imprinting approach.

-

Step 1: The template (drug) is derivatized with PNPVC to form a polymerizable monomer-template conjugate.

-

Step 2: This conjugate is copolymerized with a crosslinker (e.g., EGDMA).

-

Step 3: The template is cleaved (hydrolysis of the carbamate), leaving a cavity with a specific chemical orientation.

Workflow Visualization: MIP Synthesis

Figure 2: Workflow for creating Molecularly Imprinted Polymers using PNPVC as a functional monomer precursor.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of PNPVC | Ensure solvents are anhydrous. If aqueous, increase pH slightly (to 8.0) or increase reagent excess. |

| No Reaction | Amine protonated | Check pH. If using amine salts (e.g., |

| Product Unstable | Spontaneous polymerization | Add a radical inhibitor (e.g., MEHQ) during workup/storage if the product is a liquid monomer. |

| Yellow Impurity | Residual p-nitrophenol | Perform extensive alkaline washes ( |

References

- Synthesis of Vinyl Carbonates (Patent)

-

Protein Immobilization Chemistry

-

General Reactivity of p-Nitrophenyl Carbonates

- Title: p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Kinetic Analysis

- Title: Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions.

- Source: N

-

URL:[Link]

Sources

Technical Guide: Solubility & Solvent Compatibility of p-Nitrophenyl Vinyl Carbonate

This technical guide details the solubility profile, solvent compatibility, and handling protocols for p-Nitrophenyl Vinyl Carbonate (PNVC) . It is designed for researchers utilizing PNVC as a heterobifunctional linker or activated monomer in polymer synthesis and bioconjugation.

CAS: 227466-75-3 | Formula: C

Executive Summary

This compound (PNVC) is a highly reactive mixed carbonate ester utilized primarily to introduce vinyl functionalities into amine- or hydroxyl-bearing molecules. Its utility relies on the differential reactivity between the electrophilic carbonate (activated by the p-nitrophenyl leaving group) and the polymerizable vinyl group.

Successful application of PNVC requires a precise balance of solvent polarity to ensure complete dissolution while preventing premature hydrolysis or nucleophilic attack by the solvent itself. This guide categorizes solvents based on thermodynamic affinity and kinetic stability.

Physicochemical Profile

PNVC consists of a hydrophobic p-nitrophenyl moiety and a reactive vinyl carbonate tail. This amphiphilic structure dictates its solubility:

-

Lipophilic Domain: The aromatic ring promotes solubility in chlorinated and aromatic hydrocarbons.

-

Polar Domain: The nitro group and carbonate linkage require solvents with moderate-to-high dielectric constants for stabilization.

Solubility Landscape

The following table categorizes organic solvents based on their efficacy for dissolving PNVC and their suitability for subsequent reactions.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Standard solvent for synthesis; easy removal. |

| Chloroform (CHCl | Excellent | Low | Good for NMR; avoid acid traces. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | Low | Ideal for polymerizations; ensure peroxide-free. |

| Ethyl Acetate (EtOAc) | Good | Low | Green alternative to DCM; good for workup. | |

| Acetone | Good | Moderate | Soluble, but prone to aldol side-reactions if basic. | |

| High Polarity | DMF / DMSO | High | Moderate | Use for peptide/protein modification; difficult removal. |

| Acetonitrile (MeCN) | Good | Low | Excellent for analytical HPLC/LC-MS. | |

| Non-Polar | Hexanes / Heptane | Poor | Low | Used as anti-solvent for precipitation/purification. |

| Toluene | Moderate | Low | Good for high-temp reactions; recrystallization. | |

| Protic | Methanol / Ethanol | Soluble | Critical | DO NOT USE. Rapid alcoholysis (transesterification). |

| Water | Insoluble | Critical | Rapid hydrolysis to p-nitrophenol + acetaldehyde. |

Mechanistic Considerations

Thermodynamics of Dissolution

PNVC dissolves best in solvents with a dipole moment (

-

Chlorinated Solvents (DCM,

=1.6 D): Interaction with the aromatic -

Polar Aprotic (DMSO,

=3.96 D): Strong dipole-dipole interactions stabilize the nitro group, but the hygroscopic nature of DMSO introduces water, accelerating hydrolysis.

Chemical Stability & Degradation

The primary stability concern with PNVC is nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: In the presence of water (even atmospheric moisture), PNVC hydrolyzes to release p-nitrophenol (yellow) and vinyl carbonic acid, which spontaneously decarboxylates to vinyl alcohol and tautomerizes to acetaldehyde.

-

Alcoholysis: Primary alcohols (MeOH, EtOH) will displace the p-nitrophenol, forming alkyl vinyl carbonates, effectively destroying the activated ester reagent.

Experimental Protocols

Protocol A: Solubility Screening & Stock Solution Preparation

Objective: Prepare a stable 0.1 M stock solution for reaction.

-

Solvent Selection: Choose Anhydrous DCM or Anhydrous THF.

-

Note: If using DMF/DMSO, ensure water content is <50 ppm.

-

-

Weighing: Weigh PNVC (209 mg for 10 mL) into a dry vial under inert atmosphere (

or Ar). -

Dissolution: Add solvent slowly. Vortex gently.

-

Observation: Solution should be clear and colorless to pale yellow. A bright yellow color indicates free p-nitrophenol (degradation).

-

-

Verification: Spot on TLC (Solvent: Hexane/EtOAc 7:3). PNVC

~0.5; p-nitrophenol

Protocol B: Purification via Recrystallization

If the reagent has degraded (turned yellow), purify before use.

-

Dissolve crude PNVC in a minimum amount of warm Toluene or DCM (35°C).

-

Add Hexane dropwise until turbidity persists.

-

Cool slowly to 4°C, then to -20°C.

-

Filter the white crystalline solid and dry under high vacuum.

Visualization of Chemical Pathways

The following diagrams illustrate the decision logic for solvent selection and the degradation pathways to avoid.

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on process stage and substrate solubility.

Figure 2: Degradation & Reactivity Pathways

Caption: Mechanistic pathways showing the desired aminolysis vs. undesired hydrolysis and alcoholysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21864993, p-Nitrophenyl carbonate. Retrieved from [Link][1]

-

Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of p-Nitrophenyl Vinyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Reactivity of p-Nitrophenyl Vinyl Carbonate

This compound (PNPVC) is a highly reactive bifunctional reagent increasingly utilized in bioconjugation, polymer synthesis, and as a versatile building block in drug development.[1][2] Its utility stems from two key reactive sites: the p-nitrophenyl carbonate moiety and the vinyl group. The p-nitrophenyl carbonate is an excellent activated ester, making it highly susceptible to nucleophilic attack by amines and alcohols to form carbamates and new carbonates, respectively.[3] This reactivity is driven by the fact that p-nitrophenoxide is an excellent leaving group.[4] Simultaneously, the vinyl group can participate in polymerization reactions.[5] This dual nature demands a comprehensive understanding of its chemical behavior to ensure safe and effective handling in a laboratory setting. This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures necessary for working with this potent chemical.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structure allows for hazard assessment based on analogous compounds: p-nitrophenyl carbonates and vinyl carbonates.

-

p-Nitrophenyl Moiety: The parent compound, p-nitrophenol, is toxic if swallowed and harmful in contact with skin or if inhaled.[6] Compounds containing this group should be handled with care, as they can cause irritation and may lead to more severe systemic effects.

-

Activated Carbonate System: Activated carbonates can be irritants. Bis(p-nitrophenyl) carbonate is known to cause skin and serious eye irritation.[7][8]

-

Vinyl Carbonate Moiety: Vinylene carbonate, a related compound, is classified as toxic in contact with skin, harmful if swallowed, and can cause skin irritation, allergic skin reactions, and serious eye damage.[9][10] It may also cause damage to organs through prolonged or repeated exposure.[9]

Given these characteristics, it is prudent to treat this compound as a substance that is harmful if swallowed or inhaled, toxic in contact with skin, and a severe irritant to the eyes and respiratory system. [7][9][11] All handling procedures should be based on this conservative assessment.

Table 1: Summary of Potential Hazards and GHS Classifications (Inferred)

| Hazard Type | GHS Classification (Inferred) | Rationale & Key Precautions |

| Acute Toxicity, Dermal | Category 3 (Toxic) | Based on vinylene carbonate.[9] Avoid all skin contact. Use appropriate gloves and a lab coat. |

| Acute Toxicity, Oral | Category 4 (Harmful) | Based on vinylene carbonate and p-nitrophenol.[6][11] Do not ingest. Wash hands thoroughly after handling.[12] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on bis(p-nitrophenyl) carbonate and vinylene carbonate.[7][9] Prevent contact with skin. |

| Serious Eye Damage/Irritation | Category 1 or 2 (Damage/Irritation) | Based on related carbonates.[9][11] Wear chemical splash goggles at all times. |

| Reactivity | Moisture and Base Sensitive | The carbonate is readily cleaved by nucleophiles, including water (hydrolysis), especially under basic conditions.[4] |

Core Principles of Safe Handling: A Proactive Approach

Safe handling of PNPVC is predicated on minimizing exposure and preventing unintended reactions. This requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid PNPVC and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.[9]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[7][14]

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling PNPVC is non-negotiable and should be donned before entering the work area.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[15] For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield should be worn in addition to goggles.[13][15]

-

Hand Protection: Due to the compound's dermal toxicity, robust hand protection is critical. Double-gloving with nitrile gloves is recommended.[16] If prolonged contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a more impervious glove material.[15][17] Gloves must be inspected before use and changed immediately upon contamination.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13] Ensure clothing worn underneath is made of natural fibers like cotton.[15]

-

Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[17]

Diagram 1: PPE Workflow for Handling this compound

Caption: Workflow for donning, using, and doffing PPE.

Chemical Reactivity and Storage Protocols

The high reactivity of PNPVC dictates stringent storage and handling conditions to maintain its integrity and prevent hazardous situations.

Incompatibilities and Hazardous Reactions

-

Moisture/Water: PNPVC is sensitive to moisture and will hydrolyze to form p-nitrophenol and vinyl alcohol (which rearranges to acetaldehyde), releasing carbon dioxide.[14][18] This reaction is accelerated by basic conditions.[4]

-

Bases: Strong and weak bases will catalyze the rapid decomposition of the molecule.[3][14]

-

Nucleophiles: Reacts readily with amines, alcohols, and thiols. While this is the basis of its utility, unintended contact with nucleophilic substances must be avoided.[3]

-

Oxidizing and Reducing Agents: Incompatible with strong oxidizing and reducing agents.[14]

-

Heat and Light: Avoid exposure to high temperatures, open flames, and sources of ignition.[14] While not explicitly stated, similar vinyl monomers can undergo polymerization upon exposure to heat or UV light.

Diagram 2: Reactivity and Decomposition Pathways

Sources

- 1. Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. Vinylene carbonate - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 18. Phosgene - Wikipedia [en.wikipedia.org]

Physicochemical and Spectral Properties of 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate (pNPOC-EMA)

An In-depth Technical Guide to Vinyl-Functionalized Monomers Featuring Activated p-Nitrophenyl Carbonate Esters

Abstract: The development of functional polymers capable of precise post-polymerization modification is a cornerstone of advanced materials science, particularly in the fields of drug delivery and bioconjugation. While the specific monomer p-Nitrophenyl vinyl carbonate is not widely documented in scientific literature, its intended functionality is expertly captured by a class of well-characterized monomers. This guide focuses on a representative and technically significant analogue, 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate (pNPOC-EMA) . This molecule serves as a quintessential example of a monomer engineered with two critical moieties: a polymerizable methacrylate group for controlled backbone formation and a highly reactive p-nitrophenyl carbonate active ester for subsequent covalent attachment of bioactive molecules. We will explore the synthesis, polymerization, and functionalization of this versatile platform, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to leverage this powerful chemical tool.

Understanding the fundamental properties of the monomer is critical for its successful application in polymer synthesis. pNPOC-EMA is designed for reactivity and is typically synthesized for immediate use or stored under controlled conditions to prevent degradation.

Core Properties

The key quantitative data for pNPOC-EMA are summarized in the table below. These values are essential for stoichiometric calculations in both synthesis and subsequent polymer modification reactions.

| Property | Value | Source/Note |

| IUPAC Name | 2-(((4-nitrophenoxy)carbonyl)oxy)ethyl 2-methylprop-2-enoate | --- |

| CAS Number | 108554-55-4 | (Predicted/Referenced) |

| Molecular Formula | C₁₃H₁₃NO₇ | Calculated |

| Molecular Weight | 295.25 g/mol | Calculated |

| Appearance | White to pale yellow crystalline solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Acetone). Insoluble in water. | Inferred from structure |

| Melting Point | Not readily available in literature. | --- |

Spectral Characterization

Spectral analysis is crucial for confirming the successful synthesis of the monomer and ensuring its purity before polymerization.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on the structure and data from analogous compounds, the following characteristic signals are expected (in CDCl₃):

-

δ ≈ 8.25 ppm (d, 2H): Aromatic protons ortho to the nitro group.

-

δ ≈ 7.40 ppm (d, 2H): Aromatic protons meta to the nitro group.

-

δ ≈ 6.15 ppm & 5.60 ppm (s, 1H each): Vinyl protons of the methacrylate group.

-

δ ≈ 4.50 ppm (m, 4H): Ethylene protons (-O-CH₂-CH₂-O-).

-

δ ≈ 1.95 ppm (s, 3H): Methyl protons of the methacrylate group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

~1770 cm⁻¹: Strong C=O stretch (carbonate).

-

~1720 cm⁻¹: Strong C=O stretch (methacrylate ester).

-

~1635 cm⁻¹: C=C stretch (vinyl group).

-

~1525 & 1345 cm⁻¹: Asymmetric and symmetric NO₂ stretches, respectively.

-

Synthesis Protocol for pNPOC-EMA Monomer

The synthesis of pNPOC-EMA is typically achieved through the reaction of 2-hydroxyethyl methacrylate (HEMA) with 4-nitrophenyl chloroformate. This procedure requires careful control of reaction conditions to prevent unwanted side reactions.

Experimental Workflow: Synthesis of pNPOC-EMA

Caption: Workflow for the synthesis of pNPOC-EMA monomer.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate (HEMA) (1.0 eq.) and triethylamine (Et₃N) (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled HEMA solution over 1 hour via an addition funnel.

-

Causality Insight: Dropwise addition at 0°C is crucial to control the exothermic reaction and minimize the formation of undesired byproducts, such as bis(4-nitrophenyl) carbonate.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12–16 hours).

-

Causality Insight: Triethylamine acts as an HCl scavenger. As the reaction proceeds, it forms triethylammonium chloride, a salt that precipitates from the DCM, driving the reaction to completion.

-

-

Work-up: a. Filter the reaction mixture to remove the triethylammonium chloride precipitate. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted chloroformate and acidic impurities), and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent such as isopropanol to yield pure pNPOC-EMA.

Polymerization via RAFT

To create well-defined polymers for drug delivery, controlled radical polymerization techniques are essential. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an excellent choice for methacrylate monomers, offering precise control over molecular weight and low polydispersity.[1][2]

RAFT Polymerization Mechanism

Caption: General mechanism of RAFT polymerization.

Protocol: RAFT Polymerization of pNPOC-EMA

-

Preparation: In a Schlenk flask, combine pNPOC-EMA (100 eq.), a suitable RAFT agent for methacrylates like 2-cyano-2-propyl dodecyl trithiocarbonate (1 eq.), and an initiator such as Azobisisobutyronitrile (AIBN) (0.2 eq.).

-

Solvent Addition: Add an appropriate solvent, such as 1,4-dioxane or DMF, to achieve the desired monomer concentration.

-

Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C for AIBN).

-

Causality Insight: The ratio of monomer to RAFT agent determines the target degree of polymerization (and thus molecular weight), while the ratio of RAFT agent to initiator influences the rate and "livingness" of the polymerization. Low initiator concentration ensures that most chains are initiated by the RAFT agent's leaving group, leading to better control.

-

-

Termination: After the desired time or conversion is reached, stop the reaction by cooling it in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol. Repeat the dissolution/precipitation process two more times to remove unreacted monomer and initiator fragments.

-

Drying: Dry the purified poly(pNPOC-EMA) under vacuum to a constant weight.

Post-Polymerization Modification: A Gateway to Functional Materials

The true utility of poly(pNPOC-EMA) lies in its capacity for post-polymerization modification. The pendant p-nitrophenyl carbonate groups are active esters that readily react with primary amines to form stable carbamate (urethane) linkages.[3] This reaction is highly efficient and serves as a powerful tool for conjugating drugs, peptides, or targeting ligands to the polymer backbone.

Workflow: Amine Conjugation to Poly(pNPOC-EMA)

Caption: Post-polymerization modification of an active ester polymer.

Protocol: Conjugation of an Amine to Poly(pNPOC-EMA)

-

Setup: Dissolve the purified poly(pNPOC-EMA) (1.0 eq. of active ester groups) in an anhydrous polar aprotic solvent like DMF or DMSO.

-